![molecular formula C15H14N2O2S B2941772 Ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate CAS No. 74416-91-4](/img/structure/B2941772.png)

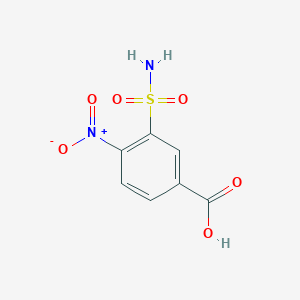

Ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate is a chemical compound with the linear formula C15H14N2O2S . It has a molecular weight of 286.355 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C15H14N2O2S . The 1H-NMR (DMSO-d6) δ: 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH2), 3.82 (s, 3H, CH3); 13C-NMR (DMSO-d6) δ: 169.2, 159.7, 147.0, 139.7, 127.5, 126.6, 121.3, 114.6, 114.0, 108.7, 55.3, 32.2 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 231–233 °C . The 1H-NMR and 13C-NMR values provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications

Cytotoxic Activity

Compounds bearing imidazo[2,1-b]thiazole scaffolds, similar to Ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate, have been synthesized and tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . This suggests that Ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate could potentially be used in cancer research and treatment.

Antifungal Activity

Imidazo[2,1-b]thiazole scaffolds, which are present in Ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate, have demonstrated broad spectrum of pharmacological activities, including antifungal properties . This indicates that Ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate could be explored for its potential antifungal applications.

Antibacterial Activity

Compounds bearing imidazo[2,1-b]thiazole scaffolds have shown antibacterial properties . Given this, Ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate could be investigated for its potential use in combating bacterial infections.

Anti-inflammatory Properties

Imidazo[2,1-b]thiazole derivatives have demonstrated anti-inflammatory activities . This suggests that Ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate could be used in research related to inflammation and related diseases.

Antihypertensive Properties

Thiazole derivatives, which include imidazo[2,1-b]thiazole compounds, have shown antihypertensive activity . This indicates that Ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate could potentially be used in the treatment and research of hypertension.

Antitumor or Cytotoxic Drug Molecules

Thiazole derivatives have been observed to act as antitumor or cytotoxic drug molecules . This suggests that Ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate could be explored for its potential use in cancer treatment.

Future Directions

The future directions for this compound could involve further studies to increase the library of imidazo[2,1-b][1,3,4]thiadiazole derivatives for a deeper understanding of the relationship between the biological activity of the compounds and their structures in the development of new antitumor compounds against diseases .

Mechanism of Action

Target of Action

Related compounds have been shown to interact with various targets such as dna and enzymes like caspase-3 .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to various cellular changes . For instance, some compounds can bind to DNA and interact with enzymes, resulting in changes in cellular processes .

Biochemical Pathways

Related compounds have been found to affect various pathways, leading to downstream effects such as apoptosis .

Result of Action

Related compounds have been shown to exhibit cytotoxic activity on cancer cells .

properties

IUPAC Name |

ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-3-19-14(18)13-10(2)17-9-12(16-15(17)20-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWPVLJSEZJBDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C=C(N=C2S1)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2941690.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B2941691.png)

![2,2,2-trifluoroethyl N-[3-(furan-2-ylmethoxy)propyl]carbamate](/img/structure/B2941692.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2941697.png)

![N-[[4-(Dimethylamino)phenyl]methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2941700.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide](/img/structure/B2941704.png)

![N-[4-(Aminomethyl)cyclohexyl]-1-(3,5-dimethylphenyl)cyclopropane-1-carboxamide;hydrochloride](/img/structure/B2941705.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide](/img/structure/B2941707.png)